4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C26H25BrN2O5 and a molecular weight of 525.404 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of 4-Butoxyphenoxyacetic acid: This is achieved by reacting 4-butoxyphenol with chloroacetic acid in the presence of a base.
Acylation: The 4-butoxyphenoxyacetic acid is then acylated with hydrazine to form the carbohydrazide derivative.
Coupling Reaction: The carbohydrazide derivative is coupled with 2-methoxyphenyl 3-bromobenzoate under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research or potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Propylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
Uniqueness
4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific substituents, which may confer distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
477729-89-8 |
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Molecular Formula |
C27H27BrN2O6 |
Molecular Weight |
555.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C27H27BrN2O6/c1-3-4-14-34-22-9-11-23(12-10-22)35-18-26(31)30-29-17-19-8-13-24(25(15-19)33-2)36-27(32)20-6-5-7-21(28)16-20/h5-13,15-17H,3-4,14,18H2,1-2H3,(H,30,31)/b29-17+ |
InChI Key |
IRDVRXCCKIFICS-STBIYBPSSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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